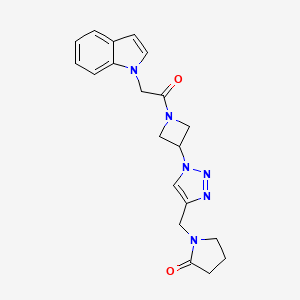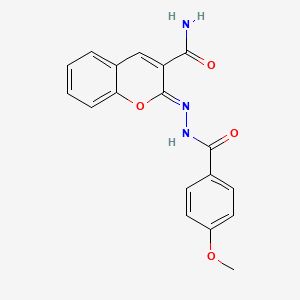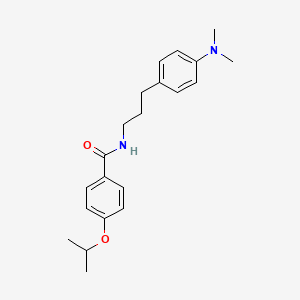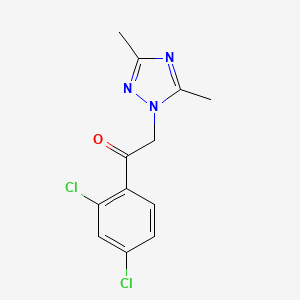![molecular formula C18H18N4O3 B2500407 3-(2,5-dimethylbenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899997-20-7](/img/structure/B2500407.png)
3-(2,5-dimethylbenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of purine derivatives has been a subject of interest due to their potential biological activities. In the first study, a series of new 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones were synthesized through a process involving intramolecular alkylation. The starting compound, 6-[(2-hydroxyethyl)amino]-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione, was hydrogenated to form an amino derivative, which then underwent consecutive reactions with an orthocarboxylate and mesyl chloride to yield the final purine diones .
Molecular Structure Analysis
The molecular structure of purine derivatives is crucial for their interaction with biological targets. Although the specific compound "3-(2,5-dimethylbenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione" is not directly mentioned, the related structures in the studies provide insight into the molecular framework that could influence biological activity. The presence of alkyl or phenyl groups at the 4-position and a methyl group at the 7-position in the imidazo[1,2,3-cd]purine ring system suggests a degree of lipophilicity and potential steric effects that could affect binding to biological receptors .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of purine derivatives are characterized by the formation of the imidazo[1,2,3-cd]purine ring system. This is achieved through intramolecular alkylation, which is a key step in constructing the purine core. The reactivity of the intermediate compounds, such as the orthocarboxylate and mesyl derivatives, plays a significant role in the successful synthesis of the final products .
Physical and Chemical Properties Analysis
The physical and chemical properties of purine derivatives, such as lipophilicity and metabolic stability, are important for their pharmacological profile. In the second study, a series of fluorinated and trifluoromethylphenylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione were evaluated for these properties using micellar electrokinetic chromatography and a human liver microsomes model. These properties are indicative of the compound's behavior in biological systems and can influence its potential as a therapeutic agent .
Biological Evaluation and Case Studies
Although the compound is not evaluated in the provided studies, related purine derivatives have been assessed for biological activity. For instance, compound 9 from the second study showed potential antidepressant effects in the forced swim test in mice and exhibited greater antianxiety effects than the reference drug diazepam. This suggests that modifications to the purine structure, such as the introduction of fluorinated arylpiperazinylalkyl groups, can significantly impact the compound's pharmacological activity .
Wissenschaftliche Forschungsanwendungen
Neuroprotective Effects in Parkinson's Disease
Research on caffeine and A2A adenosine receptor antagonists, compounds structurally related to purine analogs, suggests a potential for neuroprotective effects against Parkinson's disease. These compounds, through A2A receptor blockade, have been shown to attenuate neurotoxin-induced loss of dopaminergic neurons, proposing a mechanism by which caffeine consumption might inversely associate with Parkinson's disease development (Chen et al., 2001).
Impact on Metabolic Pathways
Purine analogs play crucial roles in influencing metabolic pathways, particularly in the context of cancer research. Studies utilizing compounds like MeIQx and PhIP, which are structurally related to purine analogs, have provided insights into how these compounds form DNA adducts and potentially contribute to carcinogenesis. This research underscores the importance of understanding purine metabolism in assessing cancer risk and developing therapeutic interventions (Turteltaub et al., 1999).
Role in Immune System Function
The activity of enzymes involved in purine metabolism, such as adenosine deaminase, has been linked to immune system function. Studies on juvenile rheumatoid arthritis and systemic lupus erythematosus have shown alterations in the activity of these enzymes, suggesting the potential for targeting purine metabolism in these autoimmune conditions (Hitoglou et al., 2001).
Interaction with Other Drugs
The interaction between purine analogs and other drugs has been explored, particularly in the context of chronic obstructive pulmonary diseases (COPD). A study on the drug interaction between aminophylline and salbutamol revealed potential risks, highlighting the importance of monitoring and managing drug interactions in patients receiving purine analog-based treatments (Meena, 2019).
Wirkmechanismus
Target of action
The compound’s primary targets are likely to be proteins or enzymes that interact with its structural features. For example, compounds with a purine structure often interact with enzymes involved in DNA synthesis and repair .
Mode of action
The compound could interact with its targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent modification. The exact mode of action would depend on the compound’s structure and the nature of its target .
Biochemical pathways
The compound could affect various biochemical pathways depending on its targets. For instance, if it targets enzymes involved in DNA synthesis, it could affect the replication and repair of DNA .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on factors like its size, polarity, and stability. These properties would influence its bioavailability, or the extent to which it reaches its site of action .
Result of action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in enzyme activity to alterations in cell signaling .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Safety and Hazards
The safety and hazards associated with this compound would depend on its reactivity and biological activity. It’s important to handle all chemicals with appropriate safety precautions. Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound and recommendations for safe handling .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(2,5-dimethylphenyl)methyl]-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-10-5-6-11(2)13(7-10)9-22-16(23)14-15(20(4)18(22)24)19-17-21(14)8-12(3)25-17/h5-8H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQUOCOVPDXFJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=O)C3=C(N=C4N3C=C(O4)C)N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16810789 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(E)-4-(Dimethylamino)-N-[[2-(trifluoromethyl)thiophen-3-yl]methyl]but-2-enamide](/img/structure/B2500333.png)
![7-Bromo-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B2500336.png)

![4-methoxy-1-methyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2500340.png)



![(4-(4-(Dimethylamino)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2500345.png)
![Ethyl 2-(4-amino-5,6-dimethylthiopheno[2,3-d]pyrimidin-2-ylthio)acetate](/img/structure/B2500346.png)